Ethyl 4-[(cyclopropylmethyl)amino]benzoate
Description
Ethyl 4-[(cyclopropylmethyl)amino]benzoate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is an ester derivative of benzoic acid, where the amino group is substituted with a cyclopropylmethyl group
Properties
IUPAC Name |
ethyl 4-(cyclopropylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-10-3-4-10/h5-8,10,14H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDWGMLGLSQECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(cyclopropylmethyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(cyclopropylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-[(cyclopropylmethyl)amino]benzoic acid.
Reduction: Ethyl 4-[(cyclopropylmethyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(cyclopropylmethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(cyclopropylmethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[(cyclopropylmethyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
Ethyl 4-[(methyl)amino]benzoate: Contains a simpler methyl group instead of the cyclopropylmethyl group, affecting its reactivity and interactions.
Ethyl 4-[(benzyl)amino]benzoate: Features a benzyl group, which can influence its solubility and binding characteristics.
The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct steric and electronic effects, making it valuable for specific applications in research and industry.
Biological Activity
Ethyl 4-[(cyclopropylmethyl)amino]benzoate, a compound characterized by its unique cyclopropylmethyl and benzoate moieties, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H15NO2
- Molecular Weight : Approximately 219.27 g/mol
The compound features a benzoate group, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropylmethyl group enhances the compound's binding affinity and selectivity, potentially leading to significant therapeutic effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors that regulate various physiological processes, influencing signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those required for standard antibiotics, indicating a promising alternative for treating infections .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may act by inhibiting the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
Future Directions
The potential therapeutic applications of this compound are vast. Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the specific molecular interactions and pathways affected by the compound.
- Structural Modifications : Investigating analogs to enhance potency and selectivity for specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
